N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound has garnered attention due to its unique structural features and promising biological activities .
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common synthetic route includes the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. The latter is obtained from the reaction of 4-hydroxybenzaldehyde and acetophenone . The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying molecular interactions and reaction mechanisms.
Biology: The compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with molecular targets such as EGFR and VEGFR-2 receptors. By binding to these receptors, the compound inhibits their activity, which is crucial in the progression of certain cancers . Molecular docking and dynamic simulations have provided insights into its binding affinities and interaction dynamics .
Comparison with Similar Compounds
When compared to similar compounds, N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its unique structural features and high binding affinities to target proteins. Similar compounds include:
- N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
- N-(4-methoxyphenyl)-2-chloroacetamide
- (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23-26-24(31-27-23)20-5-3-4-6-21(20)30-15-22(28)25-18-11-13-19(29-2)14-12-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUWTEOWHWUJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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